molecular formula C10H18N2O2 B1522540 Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251017-66-9

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B1522540
M. Wt: 198.26 g/mol
InChI Key: FCRTVZBUJDHXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic monocarboxylic acid that is widely used in organic synthesis . It is an important building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and natural products .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .


Physical And Chemical Properties Analysis

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Scalability

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate and its derivatives have been a subject of interest in the field of organic synthesis. One study describes an efficient and scalable route for synthesizing enantiomerically pure derivatives, which involves significant improvements over previous methods, using a starting point of commercially available chiral lactone (Maton et al., 2010).

Chemical Transformation and Derivative Synthesis

These compounds have been used as precursors for various chemical transformations. For instance, intramolecular nucleophilic opening of the oxirane ring in certain derivatives leads to the formation of compounds with potential applications in medicinal chemistry (Moskalenko & Boev, 2014). Additionally, the synthesis of conformationally constrained amino acid analogues from derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate showcases its utility in creating novel biochemical compounds (Hart & Rapoport, 1999).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been explored for their potential as ligands for nicotinic acetylcholine receptors, which may have implications in the treatment of conditions like L-dopa-induced dyskinesias (Strachan et al., 2014). Furthermore, the synthesis of N-aryl nicotinamide derivatives using tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate as a base structure has been investigated for its relevance to neuronal acetylcholine receptors, underlining its significance in neuropharmacology (Murineddu et al., 2019).

Antibacterial Properties

Research also extends to the exploration of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate derivatives in antibacterial applications. One study synthesized a range of 7-substituted derivatives and evaluated their antibacterial activities, identifying some compounds with potent in vitro and in vivo efficacy (Bouzard et al., 1989).

Safety And Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H413 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

As a versatile building block in organic synthesis, Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate has potential for use in the synthesis of a wide range of compounds. Its future directions will likely be influenced by the needs of the pharmaceutical, agrochemical, and natural product industries .

properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRTVZBUJDHXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Synthesis routes and methods

Procedure details

A solution of 3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (4) (8.5 g, 28.9 mmol) and potassium carbonate (30.7 g, 2 eq, 57.8 mmol) in methanol (150 mL) was heated at 70° C. for 3 h. The solution was cooled to ambient temperature and the solvent was removed in vacuo. The crude material was dissolved in a 1:1 solution of methylene chloride:methanol and filtered to give 3-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane (5) (4.5 g, 79% yield) as an off-white solid.
Name
3-(tert-butoxycarbonyl)-6-(trifluoromethylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Strachan, DC Kombo, A Mazurov… - European Journal of …, 2014 - Elsevier
We have synthesized a novel series of compounds, 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, targeting both the α4β2 and α6/α3β2β3 nAChRs. Members of the obtained …
Number of citations: 10 www.sciencedirect.com

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